molecular formula C23H32N4O5S B11305527 N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11305527
M. Wt: 476.6 g/mol
InChI Key: FXCJBXDTXOFQSR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl ring, a pyrazole ring, and a morpholinylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the morpholinylsulfonyl group: This can be done through sulfonylation reactions using morpholine and sulfonyl chlorides.

    Final coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H32N4O5S

Molecular Weight

476.6 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H32N4O5S/c1-15-5-4-6-18(16(15)2)24-23(28)20-14-19(25-26-20)17-7-8-21(31-3)22(13-17)33(29,30)27-9-11-32-12-10-27/h7-8,13-16,18H,4-6,9-12H2,1-3H3,(H,24,28)(H,25,26)

InChI Key

FXCJBXDTXOFQSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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